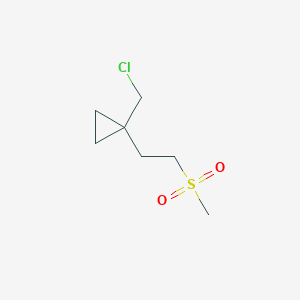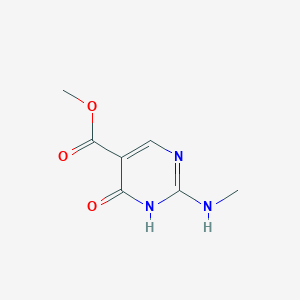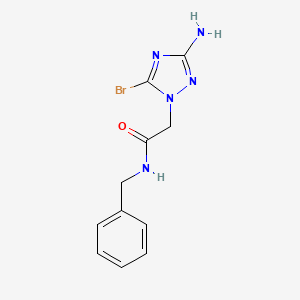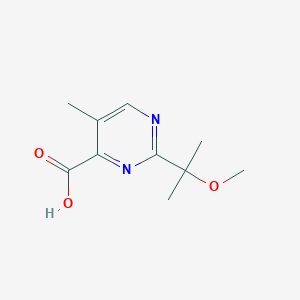![molecular formula C10H7F3N2O2 B13168703 2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B13168703.png)
2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a trifluoromethyl group at the 7th position and an acetic acid moiety at the 3rd position of the imidazo[1,2-a]pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid can be achieved through several methods. One common approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale multicomponent reactions. These methods are designed to maximize yield and minimize the use of specific reagents that are difficult to source .
Analyse Chemischer Reaktionen
Types of Reactions
2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives like zolpidem exert their hypnotic effects by blocking γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers . This interaction leads to the modulation of neurotransmitter activity in the brain, resulting in sedative effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zolpidem: Used to treat short-term insomnia.
Alpidem: Used for brain function disorders.
Other Imidazo[1,2-a]pyridine Derivatives: These compounds share similar structures and biological activities.
Uniqueness
2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid is unique due to its trifluoromethyl group, which enhances its biological activity and stability compared to other derivatives . This makes it a valuable compound for developing new pharmaceuticals with improved efficacy and safety profiles.
Eigenschaften
Molekularformel |
C10H7F3N2O2 |
|---|---|
Molekulargewicht |
244.17 g/mol |
IUPAC-Name |
2-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)6-1-2-15-7(4-9(16)17)5-14-8(15)3-6/h1-3,5H,4H2,(H,16,17) |
InChI-Schlüssel |
JSIRLYSAZJMHRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=NC=C2CC(=O)O)C=C1C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate](/img/structure/B13168674.png)


![4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B13168696.png)

